Rifamycin S Exhibits Potent, Narrow-Spectrum MIC Values Against Key Gram-Positive Model Organisms
In a comparative antimicrobial susceptibility study, Rifamycin S demonstrated Minimum Inhibitory Concentration (MIC) values of <0.25 µM against both Bacillus subtilis 168 and Staphylococcus aureus ATCC 25923, representing high potency against these Gram-positive model organisms. Against Mycobacterium smegmatis MC2115, the MIC was 4 µM. In contrast, activity against Gram-negative bacteria was markedly reduced, with MICs of 32 µM for Escherichia coli ATCC 25922 and 128 µM for Pseudomonas aeruginosa ATCC 27853 [1]. This profile confirms its utility as a Gram-positive selective agent, distinct from broader-spectrum clinical derivatives.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | B. subtilis: <0.25 µM; S. aureus: <0.25 µM; M. smegmatis: 4 µM; E. coli: 32 µM; P. aeruginosa: 128 µM |
| Comparator Or Baseline | Rifamycin S tested against a defined panel of bacterial strains under identical conditions. |
| Quantified Difference | >128-fold difference in potency between Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa) targets. |
| Conditions | Broth microdilution assay against ATCC reference strains. |
Why This Matters
This defines the precise experimental window where Rifamycin S is most effective, allowing researchers to select it specifically for studies on Gram-positive organisms or mycobacteria while avoiding false expectations of broad-spectrum activity.
- [1] Cechinel-Filho, V., et al. (2019). Table 2. Antimicrobial activity of rifamycin S and novel derivatives. PMC6365818. View Source
